molecular formula C17H18F3N3O2S B2979032 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199973-89-0

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2979032
CAS No.: 2199973-89-0
M. Wt: 385.41
InChI Key: RBMDTQLZAGETNV-UHFFFAOYSA-N
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Description

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a sophisticated synthetic compound designed for advanced medicinal chemistry and pharmaceutical research. This molecule incorporates a 1,3-thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further functionalized with a piperidine moiety and a 6-(trifluoromethyl)pyridine group, creating a multi-functional research chemical with significant potential. The core 1,3-thiazole scaffold present in this compound is extensively documented in scientific literature for its broad pharmacological relevance, particularly in the development of anti-inflammatory agents . Furthermore, structurally similar thiazole derivatives have been investigated as potent inhibitors of key enzymatic targets, such as phosphatidylinositol 3-kinase (PI3K) . The PI3K signaling pathway is a critical focus in oncology research, making compounds that modulate this pathway highly valuable for investigating new therapeutic strategies. The strategic inclusion of the trifluoromethyl group on the pyridine ring is a common bioisostere in modern drug design, often employed to enhance metabolic stability, membrane permeability, and overall binding affinity to biological targets . This molecular architecture, combining a thiazole core with a trifluoromethyl-substituted pyridine, suggests potential utility in various drug discovery programs, particularly in the screening of novel enzyme inhibitors and the development of targeted therapies. This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c1-11-15(26-10-21-11)16(24)23-7-5-12(6-8-23)9-25-14-4-2-3-13(22-14)17(18,19)20/h2-4,10,12H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMDTQLZAGETNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the condensation of 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid with appropriate reagents . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the pyridine ring via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, a comparative analysis with structurally or functionally related derivatives is essential. The following table summarizes key distinctions:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (Target Compound) Pyridine -CF₃ (position 6); Thiazole-piperidine-methoxy (position 2) ~427.4 (estimated) High lipophilicity; potential metabolic stability due to -CF₃
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine Pyridine-triazole-thiazolo-pyrimidine hybrid Chlorophenyl, methoxyphenyl, triazole-thiazolo-pyrimidine ~900–950 (estimated) Multi-target activity; bulky substituents may limit bioavailability
1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid Pyridazine-piperidine -Br (aryl); sulfanyl linker; carboxylic acid ~423.3 Enhanced solubility due to -COOH; potential for ionic interactions
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde Imidazo-thiazole Methoxyphenyl; aldehyde group ~286.3 Electrophilic aldehyde may enable covalent binding; moderate steric hindrance

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound’s pyridine core contrasts with pyridazine (e.g., ) or imidazo-thiazole (e.g., ). Pyridine derivatives generally exhibit stronger π-π stacking interactions with biological targets compared to pyridazines, which have reduced aromaticity .

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electronegativity and resistance to oxidative metabolism compared to chlorophenyl (e.g., ) or bromophenyl (e.g., ) substituents.

Bioavailability and Solubility :

  • Carboxylic acid-containing analogs (e.g., ) exhibit higher aqueous solubility, whereas the target compound’s lipophilic groups (-CF₃, thiazole) may favor blood-brain barrier penetration but require formulation optimization.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step coupling of piperidine-thiazole and pyridine intermediates, akin to methods described for triazole-thiazolo-pyrimidine hybrids . In contrast, imidazo-thiazole derivatives (e.g., ) are synthesized via cyclocondensation, which may limit scalability.

Biological Activity

The compound 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS Number: 2199973-89-0) is a complex organic molecule characterized by the presence of a thiazole ring, a piperidine ring, and a pyridine ring. This unique structural arrangement contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features and Synthesis

The compound features several functional groups that enhance its lipophilicity and stability, making it an interesting candidate for pharmaceutical applications. The trifluoromethyl group is known to improve the compound's metabolic stability and bioavailability. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and piperidine rings followed by coupling with the pyridine moiety.

Table 1: Structural Features and Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
1,3,4-Thiadiazole DerivativesContains thiadiazole ringsAntimicrobial and anticancer properties
Piperidine DerivativesContains piperidine ringsVarious medicinal properties
Trifluoromethyl PyridinesContains trifluoromethyl groupsKnown for stability and reactivity

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly against various cancer cell lines and microbial strains.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, with evidence suggesting it can reduce tumor volume and weight in murine models without causing apparent side effects. The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation.

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity. It has been effective against Gram-positive bacteria, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism involves disruption of protein synthesis pathways and inhibition of nucleic acid production.

Case Studies

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values ranging from 15.625 to 62.5 µM against these strains, indicating potent bactericidal effects .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yields?

The synthesis involves multi-step heterocyclization and coupling reactions. Challenges include low yields in thiazole-piperidine coupling and trifluoromethyl group stability. Optimize using Pd-catalyzed cross-coupling for the pyridine-thiazole linkage and mild acidic conditions (e.g., HCl/THF) to preserve the trifluoromethyl group. Microwave-assisted synthesis may enhance reaction efficiency for heterocyclization steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure, particularly the trifluoromethyl and thiazole groups?

  • ¹⁹F NMR : Confirms trifluoromethyl group integrity (δ ≈ -60 to -65 ppm).
  • ¹H NMR : Identifies methoxy protons (δ 3.8–4.2 ppm) and piperidine ring protons (δ 1.5–3.0 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ ≈ 428.12).
  • IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and thiazole C-S-C stretching (~690 cm⁻¹). Cross-reference with X-ray crystallography for ambiguity resolution .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts. Cell viability assays (MTT or ATP-luminescence) in cancer cell lines (e.g., HeLa or HepG2) can screen for cytotoxicity. Prioritize targets based on structural analogs with known activity against kinases or GPCRs .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

Employ molecular docking (AutoDock Vina, Glide) with crystal structures of target proteins (e.g., EGFR or COX-2). Prioritize parameters:

  • Binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity).
  • Hydrogen-bond interactions with catalytic residues (e.g., Lys/Met in kinases). Validate predictions with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .

Q. What strategies address low regioselectivity during the introduction of the methoxy group in the piperidine ring?

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive hydroxyls.
  • Directed ortho-metalation : Employ LDA/THF at -78°C for precise methoxy positioning.
  • Microwave irradiation : Enhances regioselectivity in SN2 reactions (e.g., 100°C, 30 min) .

Q. How to resolve contradictions between computational predictions and experimental binding data?

  • Re-evaluate force fields : Switch from AMBER to CHARMM for better electrostatic potential alignment.
  • Solvent models : Include explicit water molecules in docking to mimic physiological conditions.
  • Experimental validation : Use SPR (surface plasmon resonance) to measure real-time binding kinetics (KD values) .

Q. What are the metabolic stability challenges in animal models, and how to design pharmacokinetic studies?

  • Phase I metabolism : Screen with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., piperidine ring).
  • Pharmacokinetic design : Administer IV/PO doses in rodents (e.g., 5 mg/kg), collect plasma samples at 0–24h, and quantify via LC-MS/MS. Monitor metabolites using high-resolution orbitrap MS .

Q. How to confirm the electronic effects of the trifluoromethyl group on reactivity?

Perform Hammett analysis with substituent analogs (e.g., -CF₃ vs. -CH₃). Measure reaction rates in nucleophilic aromatic substitution (e.g., with piperidine). Compare σₚ values (-CF₃: σₚ ≈ 0.54) to correlate electronic influence on activation barriers .

Q. What synthetic routes allow modular derivatization for SAR studies?

  • Late-stage functionalization : Introduce diversity at the pyridine C-2 position via Buchwald-Hartwig amination.
  • Click chemistry : Use CuAAC (Cu-catalyzed azide-alkyne cycloaddition) to append triazole moieties to the thiazole ring .

Q. How to use X-ray crystallography to resolve ambiguities in the molecular structure?

Grow single crystals via slow evaporation (CH₃CN/EtOAc, 4°C). Collect data at 100K with synchrotron radiation (λ = 0.7–1.0 Å). Refine using SHELXTL; focus on torsion angles (e.g., piperidine-methoxy dihedral ~60°) and hydrogen-bond networks (e.g., C=O···H-N) .

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